molecular formula C18H16N8O5 B2538465 5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 847846-21-3

5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2538465
CAS No.: 847846-21-3
M. Wt: 424.377
InChI Key: UQNUSRJNYCGFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C18H16N8O5 and its molecular weight is 424.377. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding Studies

Research has shown the presence of extensive hydrogen bonding in phenylhydrazone derivatives of pyrimidine-2(1H),4(3H),5,6-tetraone, which includes both intra- and inter-molecular interactions. This is evident in crystallographic data, indicating potential applications in molecular structure analysis and material science (Beaton, Willey, & Drew, 1987).

Molecular Structure and Synthesis

In another study, the structures of various pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been analyzed, contributing to the field of organic chemistry and aiding in the understanding of molecular interactions and synthesis processes (da Silva et al., 2005).

Catalyst-Free Synthesis Applications

A catalyst-free, eco-friendly method for synthesizing a series of functionalized pyrimidine-4,6,11(5H)-triones has been developed. This has significant implications in pharmaceutical research and green chemistry due to its mild conditions and high atom economy (Brahmachari & Nayek, 2017).

Supramolecular Structures

The supramolecular structures of pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been studied, which is crucial for understanding molecular arrangements and interactions in various chemical and biological systems (Rezende et al., 2005).

Potential Biological Applications

Research has been conducted on the synthesis of pyrimidine-2,4,6(1H,3H,5H)-trione derivatives and their potential biological activity. This suggests possible applications in the development of new therapeutic agents (Gobouri, Mohamed, & Amin, 2016).

Tautomerism Studies

Investigations into the tautomerism of pyrimidine-2,4,6-trione derivatives provide insights into the dynamic chemical equilibria in molecules, which is fundamental for understanding various chemical and biological processes (Sharma et al., 2017).

Properties

IUPAC Name

1-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O5/c1-24-11-12(19-16(24)23-22-10-13(27)20-17(30)21-14(10)28)25(2)18(31)26(15(11)29)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDICWJXIVIWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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